Manganese dichloride

Catalysis Ethyl acetate oxidation VOC abatement

Catalyst manufacturers face inconsistent oxide performance when using suboptimal manganese precursors. MnCl₂-derived Mn₂O₃ catalysts achieve complete VOC conversion at 212°C-a 75°C reduction versus MnSO₄ analogues-with >100 h stable activity. • 75°C lower light-off for VOC abatement vs. sulfate-derived catalysts • >700 h stable Mn plating/stripping with near-100% Coulombic efficiency in battery electrolytes • Superior tissue bioavailability in animal feed vs. MnSO₄ and MnO Bulk quantities with consistent ≥98% purity. Global shipping with full CoA documentation.

Molecular Formula Cl2Mn.4H2O
Cl2H8MnO4
Molecular Weight 197.90 g/mol
CAS No. 7773-01-5
Cat. No. B1204756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese dichloride
CAS7773-01-5
Synonymsmanganese chloride
manganese chloride, 52Mn-labeled
manganese chloride, diammoniate
manganese chloride, dihydrate
manganese chloride, hexaammoniate
manganese chloride, hexahydrate
manganese chloride, monoammoniate
manganese chloride, tetrahydrate
manganese dichloride
manganous chloride
MnCl2
Molecular FormulaCl2Mn.4H2O
Cl2H8MnO4
Molecular Weight197.90 g/mol
Structural Identifiers
SMILESO.O.O.O.Cl[Mn]Cl
InChIInChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2
InChIKeyCNFDGXZLMLFIJV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOLUBILITY: 151 G/100 ML WATER AT 8 °C /TETRAHYDRATE/
SOLUBILITY: 656 G/100 ML WATER AT 100 °C /TETRAHYDRATE/
SOL IN ALCOHOL;  INSOL IN ETHER /TETRAHYDRATE/
Soluble in pyridine, ethanol;  insoluble in ether.
72.3 G/100 ML WATER @ 25 °C
123.8 G/100 ML WATER @ 100 °C

Manganese Dichloride (CAS 7773-01-5) Procurement Guide: Chemical Identity and Baseline Specifications for Scientific Selection


Manganese(II) chloride (MnCl₂, CAS 7773-01-5) is an inorganic chloride salt of manganese that exists in anhydrous form as well as dihydrate (MnCl₂·2H₂O) and tetrahydrate (MnCl₂·4H₂O) forms, with the tetrahydrate being the most prevalent commercially [1]. As a source of Mn²⁺ ions, it is widely employed as a catalyst and precursor in organic synthesis, as a micronutrient in fertilizers and animal feed, and in the production of batteries and pigments [2]. Its high water solubility and ability to form organomanganese intermediates underpin its utility across diverse industrial and research applications [2].

Manganese Dichloride (CAS 7773-01-5): Why In-Class Salt Substitution Compromises Performance Outcomes


Despite sharing the Mn²⁺ cation, manganese salts are not interchangeable in practical applications. The counter-anion (Cl⁻ vs. SO₄²⁻ vs. NO₃⁻ vs. CH₃COO⁻) profoundly influences the solubility, thermal stability, redox behavior, and catalytic performance of the resulting materials. Empirical evidence demonstrates that MnCl₂-derived catalysts exhibit systematically lower light-off temperatures and higher selectivity in oxidation reactions compared to those prepared from MnSO₄ or Mn(NO₃)₂ [1]. Furthermore, the chloride anion participates directly in solvation structures that enhance electrochemical reversibility in battery applications, a feature absent in sulfate-based electrolytes [2]. Substituting MnCl₂ with an alternative manganese salt without validating performance in the specific system risks introducing unwanted thermal decomposition pathways, altered material crystallinity, and reduced reaction efficiency.

Manganese Dichloride (CAS 7773-01-5) Quantitative Differentiation Evidence: Head-to-Head Performance Comparisons Against MnSO₄, Mn(NO₃)₂, and Mn(OAc)₂


Catalytic Oxidation Activity: MnCl₂-Derived Mn₂O₃ Achieves 75°C Lower Complete Conversion Temperature Than MnSO₄-Derived Catalyst

In a direct head-to-head comparison of Mn₂O₃ catalysts prepared from different Mn(II) precursors, the MnCl₂-derived catalyst (Mn₂O₃-Cl) achieved complete ethyl acetate conversion at 212°C, which is 75°C lower than the temperature required for the MnSO₄-derived catalyst (Mn₂O₃-SO₄) [1]. Furthermore, this 100% conversion activity was maintained for at least 100 hours under continuous operation at 212°C, demonstrating superior long-term stability [1]. The catalytic activity ranking was established as Mn₂O₃-Cl > Mn₂O₃-Ac > Mn₂O₃-SO₄, with the chloride-derived catalyst exhibiting the lowest initial reduction temperature in H₂-TPR analysis, indicative of stronger oxygen mobility [1].

Catalysis Ethyl acetate oxidation VOC abatement

CO Oxidation Light-Off Temperature: MnCl₂-Derived MnO₂ Catalyst Exhibits Lowest T₅₀% Among Four Mn(II) Precursors

A systematic study evaluating MnO₂ catalysts prepared from four different Mn(II) precursors (Mn-chloride, Mn-nitrate, Mn-acetate, and Mn-sulfate) via a redox method with KMnO₄ revealed a clear performance hierarchy for CO oxidation [1]. The light-off temperature (T₅₀%, the temperature at which 50% CO conversion is achieved) under dry conditions increased in the following order: Mn-chloride < Mn-nitrate < Mn-acetate < Mn-sulfate [1]. The MnCl₂-derived catalyst demonstrated the lowest T₅₀%, attributed to a higher quantity of labile oxygen species and enhanced reducibility as confirmed by H₂-TPR analysis [1].

Catalysis CO oxidation Emission control

Dimethoxymethane Synthesis Selectivity: MnCl₂-Modified Heteropolyacid Catalyst Outperforms MnSO₄, Mn(NO₃)₂, and Mn(OAc)₂ Analogues

In the catalytic oxidation of dimethyl ether (DME) to dimethoxymethane (DMM), a valuable diesel fuel additive, MnCl₂-modified H₄SiW₁₂O₄₀/SiO₂ catalysts demonstrated the highest DMM selectivity (37.5% at 593 K) among four Mn salt precursors tested [1]. The catalytic activity ranking for DMM synthesis was: MnCl₂-H₄SiW₁₂O₄₀/SiO₂ > Mn(NO₃)₂-H₄SiW₁₂O₄₀/SiO₂ > MnSO₄-H₄SiW₁₂O₄₀/SiO₂ > Mn(AC)₂-H₄SiW₁₂O₄₀/SiO₂ [1]. Notably, the MnCl₂-modified catalyst achieved superior oxidative performance at low temperature, whereas the MnSO₄-modified analogue required higher temperatures for optimal activity [1].

Catalysis Dimethoxymethane synthesis Diesel additive

Battery Electrolyte Performance: Halogen-Mediated Solvation with Cl⁻ Enables >700 Hours Stable Cycling in Manganese Metal Batteries

In a breakthrough study on non-aqueous manganese metal batteries (MnMBs), a halogen-mediated electrolyte incorporating Cl⁻ ions was developed to address the intrinsically low plating/stripping efficiency of Mn anodes [1]. The Cl⁻ atoms participate directly in Mn²⁺ solvation, transforming [Mn(Osol)₆]²⁺ into [Mn(Osol)₃Cl₃]²⁻, which weakens the Mn-O bond and significantly reduces desolvation energy during deposition [1]. This halogen-mediated electrolyte enabled symmetric cells to cycle stably for over 700 hours at 0.1 mA cm⁻²—performance described as 'far beyond' that of previously reported MnMB electrolytes [1]. Asymmetric cells achieved stable cycling for more than 1,000 hours with Coulombic efficiency near 100% [2].

Energy storage Manganese metal battery Electrolyte engineering

Nutritional Bioavailability in Broiler Chickens: MnCl₂ Increases Tissue Mn Retention Relative to MnSO₄ and MnO

A comparative bioavailability study in broiler chickens evaluated reagent-grade manganese from chloride (MnCl₂), oxide (MnO), and sulfate (MnSO₄) salts supplemented at 100, 1,000, or 2,000 ppm [1]. While body weight gain and tibia ash were unaffected by salt type, MnCl₂ supplementation significantly increased manganese concentration in tibia, liver, and kidney tissues compared to both oxide and sulfate salts [1]. The study noted that MnCl₂'s higher tissue retention necessitates caution in feed formulation to avoid excessive accumulation, but this same property makes it a more efficient delivery vehicle when lower supplementation levels are desired [1].

Animal nutrition Trace mineral bioavailability Feed additive

Human Plasma Manganese Uptake: MnCl₂ Demonstrates Superior Absorption Compared to MnSO₄ and Mn(OAc)₂

A controlled human study evaluating plasma manganese uptake following oral administration of different Mn salts found that manganese chloride (MnCl₂) was better absorbed than either the sulfate or acetate forms [1]. In fasting subjects, a 40 mg elemental Mn dose provided as MnCl₂ produced plasma Mn concentrations of 0.64, 1.29, 1.12, 0.95, and 0.75 μg/L at 0, 1, 2, 3, and 4 hours post-dose, respectively [1]. The study concluded that a 40-50 mg dose of elemental Mn was necessary to produce consistent plasma responses and that the chloride salt yielded the most pronounced plasma uptake among the forms tested [1].

Nutritional biochemistry Manganese bioavailability Dietary supplement

Manganese Dichloride (CAS 7773-01-5): Optimal Procurement and Application Scenarios Based on Quantified Differentiation Evidence


VOC Emission Control Catalyst Manufacturing

Procure MnCl₂ (preferably anhydrous or tetrahydrate, ≥98% purity) as the precursor of choice for manufacturing manganese oxide catalysts targeting volatile organic compound (VOC) abatement. As demonstrated in Section 3, Mn₂O₃ catalysts derived from MnCl₂ achieve complete ethyl acetate conversion at 212°C—a 75°C reduction versus MnSO₄-derived analogues—and maintain 100% activity for over 100 hours [1]. This translates to lower energy costs and extended catalyst lifetime in industrial emission control systems. For CO oxidation applications, MnCl₂-derived MnO₂ catalysts exhibit the lowest light-off temperature among all common Mn(II) precursors, enabling faster cold-start emissions control [2].

Rechargeable Manganese Metal Battery Electrolyte Formulation

Utilize MnCl₂ or chloride-containing manganese salts in the formulation of halogen-mediated non-aqueous electrolytes for next-generation manganese metal batteries (MnMBs). The chloride anion's participation in Mn²⁺ solvation—forming [Mn(Osol)₃Cl₃]²⁻ structures—reduces desolvation energy and enables stable Mn plating/stripping with >700-hour symmetric cell cycling and near-100% Coulombic efficiency [1]. This performance is unattainable with sulfate- or nitrate-based manganese salts. MnMBs offer the lowest cost among frequently reported metal anodes (Mn ~$2 USD kg⁻¹ vs. Li ~$20 USD kg⁻¹) and the largest theoretical volumetric capacity, making MnCl₂ a strategic material for cost-sensitive energy storage applications [1].

High-Efficiency Animal Feed Micronutrient Supplementation

Specify MnCl₂ as the manganese source in animal feed formulations where enhanced tissue bioavailability and reduced inclusion rates are prioritized. Evidence from broiler chicken studies demonstrates that MnCl₂ supplementation significantly increases manganese retention in tibia, liver, and kidney tissues compared to MnSO₄ and MnO [1]. This higher bioavailability allows nutritionists to achieve target tissue manganese status with lower dietary inclusion levels, reducing feed costs and minimizing environmental manganese excretion [1]. Note: Careful dosage calibration is required due to MnCl₂'s higher tissue turnover compared to sulfate forms.

Pharmaceutical and Dietary Supplement Manganese Delivery

Select MnCl₂ as the preferred manganese source for oral pharmaceutical preparations and dietary supplements intended for human consumption. Controlled human studies confirm that MnCl₂ yields superior plasma manganese uptake compared to sulfate and acetate salts following oral administration [1]. This enhanced bioavailability makes MnCl₂ the optimal choice for formulations targeting manganese deficiency or supporting manganese-dependent enzymatic functions, particularly when efficient gastrointestinal absorption is a critical product specification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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